methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate

CAS No.: 329205-47-2

Cat. No.: VC10788032

Molecular Formula: C8H10N2O3S

Molecular Weight: 214.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 329205-47-2 |

|---|---|

| Molecular Formula | C8H10N2O3S |

| Molecular Weight | 214.24 g/mol |

| IUPAC Name | methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate |

| Standard InChI | InChI=1S/C8H10N2O3S/c1-13-7(12)3-2-6(11)10-8-9-4-5-14-8/h4-5H,2-3H2,1H3,(H,9,10,11) |

| Standard InChI Key | JDWOYXXSBRCZBU-UHFFFAOYSA-N |

| SMILES | COC(=O)CCC(=O)NC1=NC=CS1 |

| Canonical SMILES | COC(=O)CCC(=O)NC1=NC=CS1 |

Introduction

Chemical Identity and Structural Features

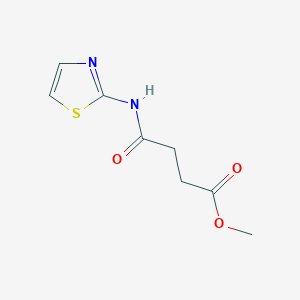

Methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate (IUPAC name: methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate) is a white crystalline solid with the molecular formula C₈H₁₀N₂O₃S and a molecular weight of 214.24 g/mol . The compound’s structure comprises a thiazole ring substituted at the 2-position by an amino group, which is further connected to a 4-oxobutanoate ester (Figure 1). Its key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 329205-47-2 | |

| Synonyms | N-Thiazol-2-yl-succinamic acid methyl ester | |

| Molecular Formula | C₈H₁₀N₂O₃S | |

| Molecular Weight | 214.24 g/mol |

The thiazole ring contributes to the compound’s aromaticity and potential for hydrogen bonding, while the ester and ketone functionalities enhance its reactivity in nucleophilic and electrophilic reactions.

Synthesis and Reaction Pathways

The synthesis of methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate is typically achieved through a condensation reaction between 2-aminothiazole and methyl 4-chloroacetoacetate under basic conditions. A seminal study by Hussein et al. (2020) demonstrated a related pathway for ethyl 4-oxo-4-(thiazol-2-ylamino)butanoate (11), where 2-aminothiazole reacted with ethyl chloroacetate in the presence of sodium ethoxide . Adapting this method for the methyl ester variant would involve substituting ethyl chloroacetate with methyl chloroacetate, followed by dehydrohalogenation to form the target compound (Scheme 1) .

Mechanistic Insights:

-

Nucleophilic Attack: The sodium salt of 2-aminothiazole attacks the α-carbon of methyl chloroacetate, displacing chloride and forming an intermediate.

-

Elimination: Loss of an acetaldehyde molecule facilitates cyclization, yielding the 4-oxobutanoate backbone .

This route offers moderate yields (40–60%) and requires purification via recrystallization from ethanol .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The methyl ester group exhibits a singlet at δ 3.70 ppm (3H, COOCH₃), while the thiazole protons resonate as doublets at δ 6.91 ppm (1H, H-4) and δ 7.39 ppm (1H, H-5) . The NH proton appears as a broad singlet at δ 12.81 ppm .

-

¹³C NMR: Key signals include δ 170.2 ppm (C=O of ester), δ 167.8 ppm (C=O of ketone), and δ 154.0 ppm (C-2 of thiazole) .

Mass Spectrometry

The molecular ion peak ([M+H]⁺) is observed at m/z 215.1, consistent with the molecular weight of 214.24 g/mol . Fragmentation patterns indicate cleavage of the ester group (loss of 32 Da, corresponding to CH₃OH) .

Comparative Analysis with Structural Analogs

Key observations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume